
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine is a complex organic compound that belongs to the class of acridines and quinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine typically involves multi-step organic reactions. One possible route could include the condensation of a methoxy-substituted quinoline derivative with an acridine precursor under specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, could introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen, nitro, or sulfonyl groups.
科学研究应用
Chemistry
In chemistry, 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds of this nature might be investigated for their potential as antimicrobial, antiviral, or anticancer agents due to their ability to interact with biological macromolecules.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, particularly in the treatment of diseases where quinoline and acridine derivatives have shown efficacy.
Industry
Industrially, these compounds might find applications in the development of dyes, pigments, or as intermediates in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine would depend on its specific interactions with molecular targets. For example, it might intercalate into DNA, inhibiting replication and transcription, or it could interact with enzymes, altering their activity.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Acridine Derivatives: Such as acriflavine, used as an antiseptic.
Uniqueness
The uniqueness of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or acridine derivatives.
属性
CAS 编号 |
5461-47-2 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC 名称 |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)acridine |
InChI |
InChI=1S/C23H20N2O/c1-26-17-12-13-22-16(15-17)7-6-14-25(22)23-18-8-2-4-10-20(18)24-21-11-5-3-9-19(21)23/h2-5,8-13,15H,6-7,14H2,1H3 |
InChI 键 |
UHMXXWDGLRSYLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(CCC2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


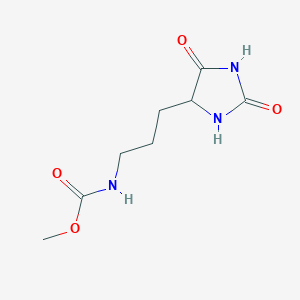
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
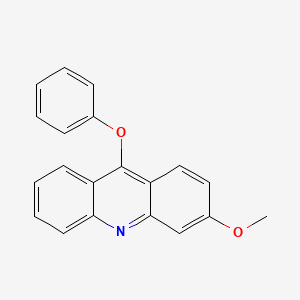
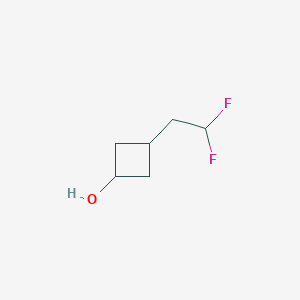


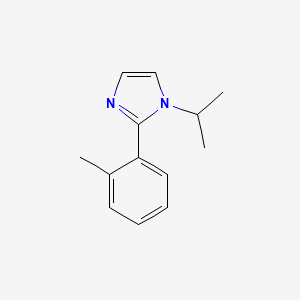
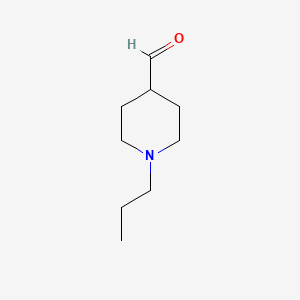
![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)
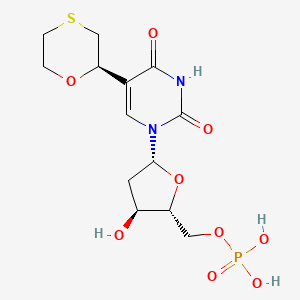
![2-[2-Oxo(2-oxo-2,3-dihydro-1H-indol-3-yl)acetamido]benzoic acid](/img/structure/B12932838.png)

![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)
